6-fluoro-5-iodo-1H-indole

Overview

Description

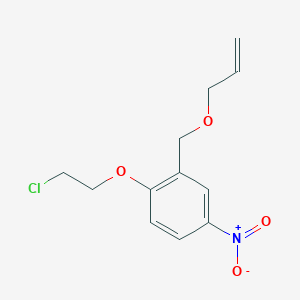

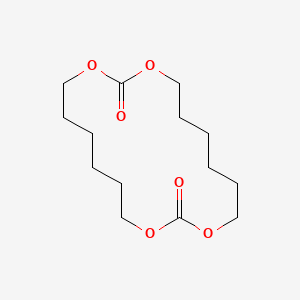

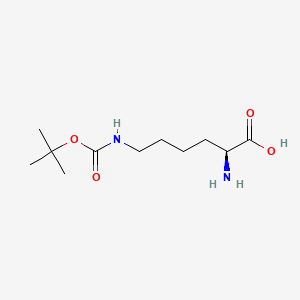

6-Fluoro-5-iodo-1H-indole is a halogen substituted indole . It has a molecular formula of C8H5FIN and an average mass of 261.035 Da .

Synthesis Analysis

The synthesis of indole derivatives, including 6-fluoro-5-iodo-1H-indole, has been reported in various studies . For instance, the preparation of 6-fluoroindole via nitration of indoline has been reported . Other methods include the Fischer indole synthesis .Molecular Structure Analysis

The molecular structure of 6-fluoro-5-iodo-1H-indole consists of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The molecule carries a fluorine atom at the 6th position and an iodine atom at the 5th position .Chemical Reactions Analysis

While specific chemical reactions involving 6-fluoro-5-iodo-1H-indole are not detailed in the search results, indole derivatives are known to participate in a variety of chemical reactions . For instance, the Fischer indole synthesis is a well-known reaction involving indole derivatives .Physical And Chemical Properties Analysis

6-Fluoro-5-iodo-1H-indole is a solid at room temperature . It has a molecular weight of 261.04 and a density of 2.0±0.1 g/cm3 .Scientific Research Applications

Antiviral Activity

Indole derivatives, including 6-fluoro-5-iodo-1H-indole, have shown potential in antiviral applications . For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substituted-carboxylate derivatives have been reported as antiviral agents .

Anti-inflammatory and Antioxidant Activity

Indole derivatives have been found to possess anti-inflammatory and antioxidant activities . This suggests that 6-fluoro-5-iodo-1H-indole could potentially be used in the treatment of inflammatory diseases and conditions related to oxidative stress .

Anticancer Activity

Indole derivatives have shown significant anticancer activity . The indole scaffold binds with high affinity to multiple receptors, which is helpful in developing new useful derivatives for cancer treatment .

Antimicrobial and Antifungal Activity

6-Fluoroindole, a derivative of indole, has been used in the preparation of antibacterial and antifungal agents . This suggests that 6-fluoro-5-iodo-1H-indole could also have potential applications in this area .

Antidiabetic Activity

Indole derivatives have shown potential in the management of diabetes . For instance, Sodium-Dependent Glucose Co-transporter 2 (SGLT2) Inhibitors, which are used for the management of hyperglycemia in diabetes, can be prepared using 6-fluoroindole .

Nematicidal and Insecticidal Activities

Halogenated indoles, such as 5-fluoro-4-iodo-1H-pyrrolo [2, 3-b] pyridine and 5-iodoindole, have shown nematicidal and insecticidal activities against Bursaphelenchus xylophilus, Meloidogyne incognita, and Tenebrio molitor . This suggests that 6-fluoro-5-iodo-1H-indole could potentially be used as a biocide for plant-parasitic nematodes and insects .

Antimalarial Activity

Indole derivatives have shown potential in antimalarial applications . This suggests that 6-fluoro-5-iodo-1H-indole could potentially be used in the treatment of malaria .

Antitubercular Activity

Indole derivatives have shown potential in antitubercular applications . This suggests that 6-fluoro-5-iodo-1H-indole could potentially be used in the treatment of tuberculosis .

Safety and Hazards

Mechanism of Action

Target of Action

Indole derivatives, in general, have been found to bind with high affinity to multiple receptors , which can be helpful in developing new useful derivatives.

Mode of Action

It’s worth noting that indole derivatives are known to interact with their targets, causing various changes at the molecular level .

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Result of Action

Indole derivatives are known to have diverse biological activities and therapeutic possibilities .

properties

IUPAC Name |

6-fluoro-5-iodo-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FIN/c9-6-4-8-5(1-2-11-8)3-7(6)10/h1-4,11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWSPTROGHINDGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=CC(=C(C=C21)I)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FIN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-fluoro-5-iodo-1H-indole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 4-(6-nitro-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidine-1-carboxylate](/img/structure/B3394142.png)

![(S)-7-Amino-5-azaspiro[2.4]heptan-4-one](/img/structure/B3394164.png)

![methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-cyclopropylacetate](/img/structure/B3394195.png)